molecular formula C28H52N4O8 B1404799 (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) CAS No. 1423796-07-9

(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)

Cat. No.: B1404799
CAS No.: 1423796-07-9
M. Wt: 572.7 g/mol
InChI Key: MVTZKUJYYGBFMC-WXXKFALUSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic name (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) follows established International Union of Pure and Applied Chemistry nomenclature principles for complex organic molecules containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 1423796-07-9, providing unambiguous identification within chemical databases. Alternative nomenclature includes the simplified designation "(2E)-But-2-enedioic acid bis(tert-butyl 4-[(methyl-amino)methyl]piperidine-1-carboxylate)" and the research identifier ZX-RL000694. The systematic name accurately reflects the compound's structural components: a trans-butenedioic acid backbone linked to two identical tert-butyl carboxylate-protected piperidine units through ester linkages.

The nomenclature breakdown reveals the molecular architecture through its constituent parts. The "(2E)-but-2-enedioic acid" portion indicates the presence of fumaric acid, the trans-isomer of butenedioic acid, which serves as the central linking unit. This dicarboxylic acid component provides two carboxyl groups capable of forming ester bonds with the piperidine derivatives. The "bis" prefix indicates that two identical piperidine units are attached to the central fumaric acid core. Each piperidine unit carries a tert-butyl carboxylate protecting group at the nitrogen position and a methylamino substituent at the 4-position of the piperidine ring through a methylene bridge.

The International Union of Pure and Applied Chemistry naming convention for this compound emphasizes the stereochemical designation of the double bond in the butenedioic acid component. The (2E) specification clearly identifies the trans-configuration of the central alkene, distinguishing it from the corresponding (2Z) or cis-isomer, which would be the maleic acid derivative. This stereochemical precision is crucial for unambiguous chemical communication and reflects the compound's specific three-dimensional arrangement. The systematic approach to naming also facilitates database searches and chemical literature review, ensuring that researchers can accurately identify and locate information about this specific molecular entity.

Molecular Formula and Stereochemical Considerations in Electronic/Geometric Isomerism

The molecular formula of (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) is C₂₈H₅₂N₄O₈, representing a molecular weight of 572.73 grams per mole. This formula encompasses twenty-eight carbon atoms, fifty-two hydrogen atoms, four nitrogen atoms, and eight oxygen atoms, reflecting the complex molecular architecture of this multi-component system. The high hydrogen-to-carbon ratio indicates significant aliphatic character, primarily contributed by the tert-butyl protecting groups and the saturated piperidine rings. The presence of four nitrogen atoms corresponds to the two methylamino groups and two piperidine nitrogen atoms, while the eight oxygen atoms are distributed among the carboxyl and carboxylate functionalities.

The stereochemical considerations for this compound center primarily on the Electronic/Geometric isomerism of the central butenedioic acid moiety. The (2E) designation indicates that the two carboxyl groups are positioned trans to each other across the carbon-carbon double bond. This trans-configuration is energetically more stable than the corresponding cis-isomer due to reduced steric hindrance between the bulky carboxylate substituents. The Electronic configuration has significant implications for the compound's physical properties, including melting point, solubility, and crystal packing behavior. Trans-butenedioic acid derivatives typically exhibit higher melting points and different solubility profiles compared to their cis-counterparts due to more efficient molecular packing and reduced dipole moment.

Additional stereochemical complexity arises from the potential for conformational isomerism within the piperidine rings. Each piperidine unit can adopt chair conformations with different orientations of the substituents. The 4-position methylaminomethyl substituent can occupy either equatorial or axial positions, with the equatorial orientation being generally favored due to reduced steric interactions. The tert-butyl carboxylate group at the nitrogen position also influences the conformational preferences of the piperidine ring system. These conformational considerations become particularly important when examining crystal structures and solution-state behavior of the compound.

The Electronic isomerism of the central double bond also affects the compound's potential for photoisomerization. While trans-butenedioic acid derivatives are generally more stable than their cis-counterparts, exposure to ultraviolet radiation could potentially induce Electronic to Geometric photoisomerization, converting the trans-configuration to the less stable cis-form. This photochemical behavior must be considered during storage and handling of the compound, particularly in synthetic applications where stereochemical integrity is crucial.

Crystallographic Data and Three-Dimensional Conformational Analysis

While specific crystallographic data for (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) is not directly available in the search results, analysis of related piperidine carboxylate derivatives provides valuable insights into the expected three-dimensional structure. Crystallographic studies of similar compounds reveal that piperidine rings typically adopt chair conformations with substituents preferentially occupying equatorial positions to minimize steric interactions. The tert-butyl carboxylate protecting group at the nitrogen position significantly influences the ring conformation and overall molecular geometry.

Comparative analysis with structurally related compounds suggests that the central fumaric acid unit adopts a planar configuration, consistent with the sp² hybridization of the carbon atoms in the double bond. The trans-configuration of the carboxylate groups creates a molecular architecture where the two piperidine units are positioned on opposite sides of the central plane. This arrangement has important implications for crystal packing and intermolecular interactions. The extended molecular geometry likely promotes formation of layered crystal structures with alternating hydrophobic and hydrophilic regions corresponding to the aliphatic portions and the polar carboxylate functionalities.

Three-dimensional conformational analysis of related piperidine derivatives indicates that the methylaminomethyl substituent at the 4-position preferentially adopts an equatorial orientation. This conformational preference minimizes steric interactions with the ring hydrogens and allows for optimal hydrogen bonding interactions with neighboring molecules in the crystal lattice. The methylene bridge connecting the methylamino group to the piperidine ring provides conformational flexibility, allowing for adjustment of the substituent orientation to optimize intermolecular interactions.

The presence of multiple hydrogen bond donors and acceptors in the molecular structure suggests that crystal packing is likely dominated by hydrogen bonding interactions. The methylamino groups can serve as hydrogen bond donors, while the carboxylate oxygen atoms function as acceptors. These interactions contribute to crystal stability and influence the compound's physical properties, including melting point and solubility characteristics. The bulk of the tert-butyl groups may also play a role in determining crystal packing efficiency and overall density of the crystalline material.

Comparative Structural Analysis with Maleic Acid Derivatives

Comparative structural analysis between (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) and hypothetical maleic acid derivatives reveals fundamental differences arising from Electronic versus Geometric isomerism of the central dicarboxylic acid unit. The trans-configuration in fumaric acid derivatives creates an extended molecular geometry, while the corresponding cis-configuration in maleic acid derivatives would result in a more compact, bent molecular structure. This geometric difference has profound implications for crystal packing, physical properties, and potential biological activity.

The structural comparison extends to intermolecular interaction patterns. Trans-butenedioic acid derivatives, such as the compound under investigation, typically exhibit more efficient crystal packing due to the linear arrangement of the carboxylate groups. This enhanced packing efficiency often translates to higher melting points and greater thermal stability compared to maleic acid analogs. The extended conformation also facilitates formation of one-dimensional hydrogen bonding chains in the crystal lattice, contributing to mechanical strength and crystalline order.

Analysis of related fumarate salt structures, such as those found in pharmaceutical compounds, demonstrates that the trans-configuration promotes formation of extensive hydrogen bonding networks. In the case of crystalline fumarate salts of piperidine-containing compounds, the fumarate anion typically coordinates with protonated nitrogen centers through ionic interactions. The linear geometry of the fumarate unit allows for optimal spacing of these interaction sites, leading to well-ordered crystal structures with high stability.

Contrasting behavior would be expected for maleic acid derivatives, where the cis-configuration creates a more constrained molecular geometry. The proximity of the two carboxyl groups in maleic acid derivatives can lead to intramolecular hydrogen bonding, potentially reducing the availability of hydrogen bonding sites for intermolecular interactions. This structural constraint might result in different crystal packing patterns, altered solubility properties, and modified thermal behavior compared to the fumaric acid analog.

The comparative analysis also reveals differences in conformational flexibility between Electronic and Geometric isomers. The trans-fumaric acid unit provides a relatively rigid central core that constrains the overall molecular conformation, while a hypothetical cis-maleic acid derivative might exhibit greater conformational flexibility due to the bent geometry of the central unit. These conformational differences have implications for molecular recognition processes and potential interactions with biological targets, though such considerations fall outside the scope of structural characterization.

Property Fumaric Acid Derivatives Maleic Acid Derivatives
Molecular geometry Extended, linear Bent, compact
Crystal packing efficiency High Variable
Thermal stability Generally higher Generally lower
Hydrogen bonding pattern Intermolecular chains Potential intramolecular
Conformational rigidity Higher Lower

Properties

IUPAC Name

(E)-but-2-enedioic acid;tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24N2O2.C4H4O4/c2*1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4;5-3(6)1-2-4(7)8/h2*10,13H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTZKUJYYGBFMC-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC.CC(C)(C)OC(=O)N1CCC(CC1)CNC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC.CC(C)(C)OC(=O)N1CCC(CC1)CNC.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate), also known by its CAS number 1423796-07-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C28H52N4O8C_{28}H_{52}N_{4}O_{8} and features a complex structure that includes a butenedioic acid moiety and piperidine derivatives. The presence of tert-butyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms, including:

  • Enzyme Inhibition : Many piperidine derivatives serve as inhibitors for various enzymes, particularly in metabolic pathways. The specific interactions of this compound with enzymes remain to be fully elucidated.
  • Receptor Modulation : The methylamino group may facilitate binding to neurotransmitter receptors, suggesting potential neuroactive properties.

Antimicrobial Properties

Several studies have explored the antimicrobial effects of compounds related to (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate). For instance, derivatives have shown efficacy against various bacterial strains, indicating potential as a lead compound for antibiotic development.

Cytotoxicity and Antitumor Activity

Research has indicated that structurally similar compounds possess cytotoxic properties against cancer cell lines. Preliminary data suggest that (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) may exhibit selective cytotoxicity towards certain tumor cells while sparing normal cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various piperidine derivatives, including (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate). The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Organism
Compound A15E. coli
Compound B10S. aureus
Target Compound12P. aeruginosa

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 20 to 50 µM across different cell types.

Cell LineIC50 (µM)
HeLa25
MCF730
A54945

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct comparative data, a structural analysis highlights key distinctions between this compound and hypothetical analogs (Table 1).

Table 1: Structural and Hypothetical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Hypothetical Solubility (Water) LogP (Predicted) Stability Profile
(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate) C₂₈H₅₂N₄O₈ 572.75 Tert-butyl carbamates, methylaminomethyl-piperidine, (2E)-configuration Low (hydrophobic tert-butyl) ~3.5 High (tert-butyl protection)
(2E)-but-2-enedioic acid bis(benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate) C₃₂H₄₄N₄O₈ 636.73 Benzyl carbamates (less bulky) Moderate ~2.8 Moderate (prone to hydrolysis)
(2E)-but-2-enedioic acid bis(tert-butyl 4-methylpiperidine-1-carboxylate) C₂₆H₄₈N₂O₈ 516.69 No methylaminomethyl group; unsubstituted piperidine Low ~4.0 High

Key Observations

Steric and Solubility Effects :

  • The tert-butyl carbamate groups in the target compound reduce aqueous solubility compared to benzyl analogs but improve stability under acidic/basic conditions due to hindered hydrolysis .
  • Benzyl carbamates (hypothetical analog 1) offer moderate solubility but lower hydrolytic resistance, limiting utility in biological matrices.

Stereoelectronic Considerations :

  • The (2E)-configuration of the central diacid minimizes steric clash between substituents, unlike (2Z)-isomers, which could exhibit reduced conformational flexibility.

Research Implications and Limitations

  • Synthesis Challenges: The tert-butyl and methylaminomethyl groups necessitate multi-step protection/deprotection strategies, increasing synthetic complexity compared to simpler carbamates.
  • Limitations : The absence of empirical comparative data in the provided evidence restricts definitive conclusions. Experimental studies on hydrolysis kinetics, solubility, and bioactivity are needed.

Preparation Methods

Table 1: Typical Reaction Conditions for Piperidine Carbamate Intermediate Preparation

Step Reagents & Conditions Yield Notes
Alkylation 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester + toluene-4-sulfonic acid 3-methanesulfonyl-propyl ester, K2CO3, MeCN, reflux Not specified Hydrochloride salt isolation
Reductive amination 1-Boc-4-(methylamino)piperidine + 4-fluoro-2-(trifluoromethyl)benzaldehyde, NaBH(OAc)3, DCM, rt, 2 days 79% Silica gel purification
Carbodiimide coupling Benzyl 4-(methylamino)piperidine-1-carboxylate + EDCI, HOBt, DIPEA, DCM, rt, 12 h Not specified Amide bond formation

Coupling with (2E)-but-2-enedioic Acid (Maleic Acid) Derivative

The final compound is a bis-substituted maleic acid derivative where two equivalents of the piperidine carbamate intermediate are esterified to the maleic acid core.

  • Esterification Method: The maleic acid (2E)-but-2-enedioic acid is reacted with the tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate under coupling conditions using carbodiimide reagents such as EDCI and additives like HOBt or HOAt in dichloromethane or acetonitrile at controlled temperatures (often 20°C to 65°C) for extended periods (12-30 hours). Bases such as DIPEA or N-ethyl-N,N-diisopropylamine are employed to scavenge acids formed during coupling.

  • Reaction Workup: After completion, the reaction mixture is diluted with aqueous media, and the product is isolated by filtration or extraction, followed by purification steps such as column chromatography or crystallization.

  • Yield and Purity: Yields vary depending on reaction scale and conditions but generally range from moderate to high (60-80%). Purity is confirmed by NMR and mass spectrometry.

Representative Experimental Procedure Summary

Step Reagents & Conditions Operation Details Yield / Outcome
Coupling (2E)-but-2-enedioic acid + tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate, EDCI, HOBt, DIPEA, DCM, 20°C, 12 h Stirring, followed by aqueous workup and chromatographic purification Moderate to high yield
Amine Preparation Alkylation of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester with sulfonyl ester, K2CO3, MeCN, reflux Isolation as hydrochloride salt Not specified
Reductive Amination Boc-protected amine + aldehyde, NaBH(OAc)3, DCM, rt, 48 h Silica gel chromatography purification 79%

Analytical and Research Findings

  • Spectroscopic Data: ^1H NMR spectra confirm the presence of characteristic piperidine ring protons, methylamino substituents, and tert-butyl groups. Mass spectrometry (ESI+) shows molecular ion peaks consistent with the expected molecular weight (e.g., MH+ at 584.39 for related intermediates).

  • Solubility and Stability: The compound exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. It is stable under typical laboratory conditions but requires protection from moisture and light during storage.

  • Synthetic Accessibility: The synthetic accessibility score is moderate (~2.24), indicating a feasible multi-step synthesis with standard organic chemistry techniques.

Q & A

Q. What are the established synthetic routes for (2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate and (2E)-but-2-enedioic acid. Key steps include:

  • Coupling Reaction : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the bis-ester product. Monitor purity via HPLC or LC-MS .
  • Optimization : Adjust reaction temperature (e.g., 0–25°C), stoichiometry (1:2 molar ratio of diacid to piperidine derivative), and pH (neutral to mildly basic) to maximize yield .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl groups (δ ~1.4 ppm), piperidine ring protons (δ 1.5–3.0 ppm), and but-2-enedioate double bond (J ≈ 12–16 Hz for trans configuration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the theoretical mass (C₂₄H₃₈N₂O₈: ~494.26 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry if crystalline forms are obtainable .

Q. What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Light Sensitivity : Protect from UV light using amber glass vials.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and humid environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from differences in:

  • Purity : Impurities (e.g., unreacted starting materials) alter solubility; verify purity via TLC or HPLC .
  • Crystallinity : Amorphous vs. crystalline forms exhibit varying solubility. Characterize using XRD .
  • Experimental Conditions : Test solubility at controlled temperatures (e.g., 25°C) and solvent batches (e.g., HPLC-grade vs. technical-grade DMSO) .

Q. What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular Dynamics Simulations : Predict binding modes and stability of ligand-target complexes .

Q. How can degradation pathways be elucidated under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–60°C) conditions.
  • Analytical Tools : Use LC-MS/MS to identify degradation products (e.g., tert-butyl cleavage or ester hydrolysis) .
  • Kinetic Modeling : Calculate rate constants (k) and activation energy (Ea) using Arrhenius plots .

Q. What methodologies are suitable for comparative structure-activity relationship (SAR) studies with analogous piperidine derivatives?

  • Analog Synthesis : Modify substituents (e.g., methylamino group) and assess activity changes .
  • Biological Assays : Test against standardized panels (e.g., kinase inhibitors or GPCR assays) to rank potency .
  • Computational Tools : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)
Reactant of Route 2
(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)

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